molecular formula C4H7ClO B6326984 (1-Chlorocyclopropyl)methanol CAS No. 154985-94-1

(1-Chlorocyclopropyl)methanol

Cat. No.: B6326984
CAS No.: 154985-94-1
M. Wt: 106.55 g/mol
InChI Key: SNYFNEFRNAQBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Chlorocyclopropyl)methanol is an organic compound with the molecular formula C4H7ClO. It is a colorless to yellow liquid and is used in various scientific experiments and industrial applications. The compound is characterized by the presence of a cyclopropyl ring substituted with a chlorine atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chlorocyclopropyl)methanol typically involves the chlorination of cyclopropylmethyl ketone. One common method includes dissolving cyclopropylmethyl ketone in a solvent, adding a catalyst containing metallic aluminum, and introducing chlorine gas for the chlorination reaction. The reaction is carried out under controlled conditions to obtain the desired chlorinated product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous preparation systems. For example, alpha-acetyl-gamma-butyrolactone can be used as a starting raw material, which undergoes sequential chlorination, ring-opening, and ring-closing reactions to produce the compound . This method is advantageous due to its simplicity, low cost, and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-Chlorocyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form cyclopropylmethanol.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.

    Reduction: Cyclopropylmethanol.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Chlorocyclopropyl)methanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (1-Chlorocyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar structure but lacks the chlorine atom.

    Cyclopropylcarbinol: Another cyclopropyl derivative with a hydroxyl group.

    Chlorocyclopropane: Contains a chlorine atom but lacks the hydroxyl group.

Uniqueness

(1-Chlorocyclopropyl)methanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclopropyl ring.

Properties

IUPAC Name

(1-chlorocyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-4(3-6)1-2-4/h6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYFNEFRNAQBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309464
Record name 1-Chlorocyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154985-94-1
Record name 1-Chlorocyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154985-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chlorocyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.